molecular formula C34H26F2N4O5 B1602689 ZnAF-2F CAS No. 443302-09-8

ZnAF-2F

Cat. No. B1602689
CAS RN: 443302-09-8
M. Wt: 608.6 g/mol
InChI Key: HPADXJLXFKDPBV-UHFFFAOYSA-N
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Description

ZnAF-2F is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a cell-permeable diacetyl derivative of this compound, which is hydrolyzed by esterase in the cytosol to yield the metabolite this compound, which is retained within the cell .


Molecular Structure Analysis

This compound has a molecular formula of C38H30F2N4O7 . It is a fluorescein-based zinc sensor containing the N, N -bis (2-pyridylmethyl)ethylenediamine chelating unit .


Chemical Reactions Analysis

This compound exhibits almost negligible background fluorescence under physiological conditions (pH 7.4) due to the PET mechanism. Upon addition of Zn2+, the fluorescence intensity is quickly increased up to 60-fold .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 692.66 . It is suitable for the fluorimetric detection of Zn2+ .

Scientific Research Applications

Fluorescent Probes Development

The development of fluorescent probes, specifically ZnAF-1F and ZnAF-2F, has significantly advanced in recent years. These probes, utilizing fluorescein as a fluorophore, exhibit minimal cell damage and autofluorescence due to their visible range excitation and emission wavelengths. Their design, featuring N,N-Bis(2-pyridylmethyl)ethylenediamine for Zn2+ acceptance, results in low quantum yields under physiological conditions. Upon addition of Zn2+, these probes demonstrate a substantial increase in fluorescence intensity, up to 60-fold for this compound, making them highly sensitive for biological applications. They are selective against other biologically important cations like Ca2+ and Mg2+, and their fluorescence remains stable in neutral and slightly acidic conditions. This stability is attributed to the electron-withdrawing fluorine that shifts the pKa values. For cellular applications, derivatives like this compound DA have been synthesized, which can permeate cell membranes and are hydrolyzed to this compound within the cytosol, enabling intracellular Zn2+ measurement in cultured cells and hippocampal slices (Hirano et al., 2002).

Ratiometric Imaging

ZnAF-Rs, including this compound, have been developed for ratiometric imaging of Zn2+. This method reduces artifacts and allows for precise, quantitative analysis under physiological conditions. These sensors, with high selectivity against other cations, especially Ca2+, have been successfully employed to monitor changes in intracellular Zn2+ concentration in cultured cells, contributing significantly to the understanding of Zn2+ biological functions (Maruyama et al., 2002).

Studying Zinc Dynamics in Biological Systems

This compound has been instrumental in exploring zinc dynamics and distribution in biological systems. A series of fluorescent Zn2+ sensor molecules with varying affinities for Zn2+ have been developed, including this compound, to cover the wide range of biological Zn2+ concentrations. These sensors are quick to detect Zn2+ and are selective against other metal ions like calcium or magnesium. In studies involving hippocampal slices, sensors like this compound have been used to measure synaptic release of Zn2+ and visualize its concentration across different regions, demonstrating their versatility in fluorescence-microscopic imaging of Zn2+ in various biological applications (Komatsu et al., 2005).

Zinc Ion Sensing in Medical Research

In medical research, this compound has been utilized in fabricating sensors for monitoring zinc ion release from beta pancreatic cells in cell cultures. These sensors, developed using modified ZnAF-2, exhibit high zinc ion selectivity and rapid response times, enabling the detection of zinc ion release events at nanomolar levels. This has significant implications for understanding the role of zinc in pancreatic cell functions and diabetes research (Crivat et al., 2006).

Mechanism of Action

Target of Action

ZnAF-2F is a fluorescent probe primarily designed to target and detect zinc ions (Zn2+) within cells . The primary role of this compound is to bind to Zn2+ ions, which are essential for numerous biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

This compound operates by binding to Zn2+ ions within the cell. Under physiological conditions (pH 7.4), this compound has a very low quantum yield (Φ=0.006). Upon binding with zn2+, the fluorescence intensity rapidly increases up to 60 times . This change in fluorescence intensity allows for the detection and quantification of intracellular Zn2+ .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the role of Zn2+ in the cell. As a Zn2+ detector, this compound can be used to study and visualize the concentration, distribution, and transport of Zn2+ ions in real time . Therefore, any pathway involving Zn2+ could potentially be studied using this compound.

Pharmacokinetics

This compound is a cell-permeable derivative of ZnAF-2 . Once it enters the cell, it is hydrolyzed by esterases in the cytoplasm to yield ZnAF-2, which is then retained within the cell . This allows for the intracellular detection of Zn2+.

Result of Action

The primary result of this compound action is the detection of intracellular Zn2+. By binding to Zn2+ ions, this compound allows for the visualization of Zn2+ concentration and distribution within cells . This can provide valuable insights into the role of Zn2+ in various cellular processes and pathways.

Action Environment

The action of this compound is influenced by the intracellular environment. For instance, the fluorescence of this compound is stable under neutral and weakly acidic conditions . Furthermore, the presence of esterases is required for the hydrolysis of this compound to ZnAF-2 . Therefore, factors such as pH and enzyme activity can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)24-13-20(7-8-23(24)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPADXJLXFKDPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)CC6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26F2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585019
Record name 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443302-09-8
Record name 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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